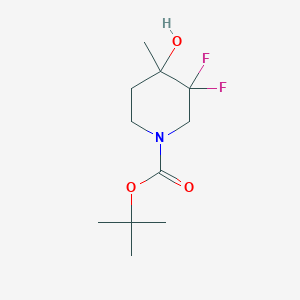

![molecular formula C17H13F2NO5 B2495235 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate CAS No. 1794883-77-4](/img/structure/B2495235.png)

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of polyfluoroalkylated compounds, including those related to 1,3-benzodioxoles, often involves double Michael-addition reactions of dihydropolyfluoroalkanoates with diphenols or diols to yield high-yield compounds. This method indicates a potential pathway for synthesizing the specified compound by incorporating fluorinated groups into the benzodioxole structure (黄维垣, 刘岩松, & 吕龙, 2010).

Molecular Structure Analysis

The molecular structure of related compounds can be determined through single-crystal X-ray diffraction, as seen in studies of fluorinated dibenz[b,f][1,4]oxazepines, indicating that a similar approach could elucidate the detailed structure of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate. The analysis of such structures reveals the effects of fluorination on the molecular conformation and properties (Cara L. Allaway, Martina Daly, M. Nieuwenhuyzen, & G. C. Saunders, 2002).

Chemical Reactions and Properties

Organosulfonyloxy derivatives of benziodoxoles, including those fluorinated, demonstrate how functional groups can be introduced and reacted to yield various products, highlighting the reactivity of similar benzodioxole derivatives under different conditions. The reactions often yield stable, yet reactive intermediates suitable for further functionalization (V. Zhdankin, C. Kuehl, A. Krasutsky, Jason T. Bolz, & A. J. Simonsen, 1996).

Physical Properties Analysis

The physical properties of related compounds, such as 2-[(polyfluorobenzylidene)amino]phenols and their cyclization products, are influenced by their molecular structure, including the presence of fluorinated groups. These properties include melting points, solubility, and crystalline structure, which can be pivotal for understanding the behavior of the compound under discussion (Cara L. Allaway et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding how this compound behaves in synthetic pathways and its utility in broader chemical contexts. Studies on organosulfonyloxy derivatives provide insight into these aspects by detailing reactions that lead to the formation of stable yet reactive intermediates suitable for diverse synthetic applications (V. Zhdankin et al., 1996).

Aplicaciones Científicas De Investigación

Prodrug Development for Neuropathic Pain Treatment

A significant application of similar compounds involves the development of prodrugs to improve pharmacokinetic profiles for neuropathic pain treatment. For instance, hydroxamate-based inhibitors of glutamate carboxypeptidase II, structurally related to the queried compound, have been modified into prodrugs to enhance oral bioavailability. One such derivative exhibited a 5-fold increase in plasma levels compared to its parent compound, showing potential as an oral therapy for neuropathic pain (Rais et al., 2017).

Synthesis and Antimicrobial Evaluation

Compounds with a similar structural framework have been synthesized and evaluated for their antimicrobial properties. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, for example, were synthesized and showed moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

Antitumor Activity and Prodrug Design

Another research direction involves the exploration of amino acid prodrugs of antitumor benzothiazoles. By conjugating amino acids to the primary amine function of benzothiazoles, researchers have developed water-soluble, chemically stable prodrugs that show promise in treating various cancers, including breast and ovarian cancer (Bradshaw et al., 2002).

Antibacterial Activity of Azetidinones

The synthesis and biological activity evaluation of azetidinones, related to the queried compound through their benzothiazole core, have also been studied. These compounds demonstrated good antibacterial activity against several microorganisms, highlighting their potential in developing new antibacterial agents (Chavan & Pai, 2007).

Mecanismo De Acción

Target of Action

The primary target of the compound “2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate” is currently unknown. The compound contains a 2,4-difluorobenzylamine moiety , which is a key intermediate in the synthesis of Dolutegravir , an antiretroviral medication used to treat HIV . Therefore, it’s possible that this compound may interact with similar targets as Dolutegravir, such as the HIV-1 integrase enzyme .

Mode of Action

Based on its structural similarity to dolutegravir, it might inhibit the hiv-1 integrase enzyme, preventing the integration of the viral genome into the host cell’s dna . This would effectively stop the replication of the virus .

Biochemical Pathways

The compound could potentially affect the HIV replication pathway by inhibiting the integrase enzyme . This would prevent the integration of the viral genome into the host cell’s DNA, effectively stopping the replication of the virus .

Result of Action

The potential result of the compound’s action would be the inhibition of HIV replication, leading to a decrease in viral load and potentially slowing the progression of HIV infection .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Without more information on this specific compound, it’s difficult to provide detailed safety and hazard information .

Direcciones Futuras

The study of new and complex organic compounds like this one is a vibrant field of research in chemistry. These compounds can have applications in various fields, including drug discovery, materials science, and chemical biology. Future research could involve exploring the properties of this compound, developing methods for its synthesis, and investigating its potential applications .

Propiedades

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO5/c18-12-3-1-11(13(19)6-12)7-20-16(21)8-23-17(22)10-2-4-14-15(5-10)25-9-24-14/h1-6H,7-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPXIZWYQDQTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OCC(=O)NCC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)

![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)

![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)

![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)

![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)

![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)